molecular formula C13H18BNO2 B13405893 (e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

Cat. No.: B13405893
M. Wt: 231.10 g/mol
InChI Key: IEKWFCPMKVVRKB-UHFFFAOYSA-N
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Description

(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-bromopyridine is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine can undergo several types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The vinyl group can be reduced to form the corresponding ethyl-substituted pyridine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronate ester group.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the vinyl group.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Formation of 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)boronic acid.

    Reduction: Formation of 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)pyridine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with unique properties.

    Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and systems.

Mechanism of Action

The mechanism of action of (e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and vinyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine: Similar structure but with a phenyl group instead of a vinyl group.

    4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)pyridine: Similar structure but with an ethyl group instead of a vinyl group.

Properties

Molecular Formula

C13H18BNO2

Molecular Weight

231.10 g/mol

IUPAC Name

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5-10H,1-4H3

InChI Key

IEKWFCPMKVVRKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=NC=C2

Origin of Product

United States

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